molecular formula C16H17N3O B13260482 5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile

5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile

Cat. No.: B13260482
M. Wt: 267.33 g/mol
InChI Key: XBJNVYNLYIYOQF-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile is an organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amino group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile typically involves multi-step organic reactions. One possible route could be:

    Nitration: Starting with a suitable aromatic compound, a nitration reaction introduces a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducers like tin(II) chloride.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can undergo further reduction to form secondary or tertiary amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a catalyst, or chemical reducers like lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: May be used in the development of probes for studying biological systems.

Medicine

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Aniline Derivatives: Compounds like aniline and its derivatives share the amino group attached to an aromatic ring.

    Benzonitrile Derivatives: Compounds like benzonitrile and its derivatives share the nitrile group attached to an aromatic ring.

Uniqueness

5-(3-Aminophenyl)-2-[(2-methoxyethyl)amino]benzonitrile is unique due to the combination of the amino group, the 2-methoxyethyl group, and the nitrile group on the aromatic ring. This combination of functional groups can impart unique chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

5-(3-aminophenyl)-2-(2-methoxyethylamino)benzonitrile

InChI

InChI=1S/C16H17N3O/c1-20-8-7-19-16-6-5-13(9-14(16)11-17)12-3-2-4-15(18)10-12/h2-6,9-10,19H,7-8,18H2,1H3

InChI Key

XBJNVYNLYIYOQF-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C#N

Origin of Product

United States

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